molecular formula C23H19BrN2O5 B3569373 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3569373
M. Wt: 483.3 g/mol
InChI Key: WFFXHZWPYDWIKX-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzoxazole ring, a bromophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoxazole.

    Attachment of the Trimethoxybenzamide Moiety: This step involves the reaction of the intermediate product with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the benzoxazole ring or the methoxy groups.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and the trimethoxybenzamide moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22(27)25-16-8-9-18-17(12-16)26-23(31-18)13-4-6-15(24)7-5-13/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFXHZWPYDWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

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